2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC10364924
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
| Standard InChI Key | JXPONKGOHNQXSF-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br |
| Canonical SMILES | CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br |
Introduction
Structural Analysis and Molecular Properties
2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The bromine atom at the ortho position of the phenyl group introduces steric and electronic effects, while the methyl group at position 6 modulates the electron density of the pyridine ring. The molecular formula is C₁₄H₁₁BrN₂, with a molecular weight of 287.16 g/mol.
Key structural features include:
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Imidazo[1,2-a]pyridine core: A planar aromatic system with delocalized π-electrons.
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2-Bromophenyl substituent: The bromine atom enhances lipophilicity and may participate in halogen bonding interactions.
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6-Methyl group: A small alkyl substituent that influences solubility and metabolic stability.
The compound’s crystallinity is inferred from analogs like 6-methyl-2-phenylimidazo[1,2-a]pyridine, which exhibits a melting point of 172–173°C . Substitution with bromine likely elevates the melting point due to increased molecular symmetry and intermolecular interactions.
Synthetic Methodologies
Condensation Reaction Under Solvent-Free Conditions
A solvent- and catalyst-free approach, adapted from methods for related imidazo[1,2-a]pyridines , offers an efficient route. The reaction involves:
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Reactants: 2-Amino-5-methylpyridine and α-bromo-2-bromoacetophenone.
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Conditions: Microwave irradiation (65°C, 100 W) for 30–60 minutes.
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Mechanism: Nucleophilic substitution followed by cyclodehydration.
This method avoids toxic solvents and achieves yields >85% for analogous compounds . A comparative analysis of synthesis parameters is provided in Table 1.
Table 1: Synthesis Parameters for Imidazo[1,2-a]Pyridine Derivatives
Alternative Pathways via Chloroacetaldehyde Condensation
The patent method for 6-bromoimidazo[1,2-a]pyridine synthesis suggests a modified approach:
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Reactants: 2-Amino-5-methylpyridine and 40% chloroacetaldehyde aqueous solution.
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Base: Sodium bicarbonate or triethylamine.
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Conditions: Ethanol solvent, 55°C, 5–20 hours.
While this method requires optimization for methyl-substituted derivatives, it provides a scalable alternative with yields up to 72% .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (125 MHz, CDCl₃):
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δ 146.9 (C-2 of pyridine).
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δ 133.4 (C-Br).
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δ 21.5 (CH₃).
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Infrared (IR) Spectroscopy
Future Directions
Further research should focus on:
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Target-Specific Bioassays: Screening against kinase and antimicrobial targets.
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Structural Optimization: Introducing polar groups to improve solubility.
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Scale-Up Synthesis: Adapting solvent-free methods for industrial production.
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